tert-Butylperoxymethanol

Descripción general

Descripción

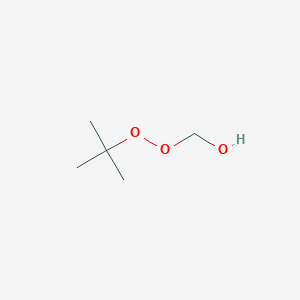

tert-Butylperoxymethanol: is a chemical compound with the molecular formula C5H12O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a methanol molecule through a peroxide linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylperoxymethanol typically involves the reaction of tert-butyl hydroperoxide with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{(CH3)3COOH + CH2O → (CH3)3COOCH2OH} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butylperoxymethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of tert-butyl formate and other oxidation products.

Reduction: Reduction typically yields tert-butyl alcohol and methanol.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

tert-Butylperoxymethanol serves as a reagent in organic synthesis, particularly as a source of tert-butyl radicals. These radicals are crucial intermediates in various reactions, including polymerization and oxidation processes.

Biological Research

In biological contexts, this compound is utilized to explore the effects of peroxide compounds on cellular processes. It plays a role in studying oxidative stress and related cellular mechanisms, making it valuable for research into diseases associated with oxidative damage.

Medicinal Chemistry

The potential medicinal applications of this compound are significant. Its peroxide linkage makes it a candidate for drug development, particularly in creating therapeutic agents that target oxidative stress-related conditions. For example, its derivatives have been investigated for anti-inflammatory properties and neuroprotective effects in models of Alzheimer's disease.

Industrial Applications

In the industrial sector, this compound is used in the production of polymers and resins. It acts as an initiator in free radical polymerization processes and serves as a stabilizer in various formulations.

A study evaluated the anti-inflammatory activity of derivatives synthesized from this compound. Compounds exhibited promising results against inflammation induced by carrageenan in rat models, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that compounds derived from this compound showed protective effects on astrocytes exposed to amyloid beta peptide, suggesting potential applications in neurodegenerative disease research. In vivo studies indicated reduced oxidative stress markers but did not show significant cognitive improvement compared to established treatments.

Mecanismo De Acción

The mechanism of action of tert-Butylperoxymethanol involves the generation of tert-butyl radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparación Con Compuestos Similares

tert-Butyl hydroperoxide: Similar in structure but lacks the methanol moiety.

tert-Butyl alcohol: A reduction product of tert-Butylperoxymethanol.

Dimethoxymethane: Shares the methanol component but differs in the peroxide linkage.

Uniqueness: this compound is unique due to its peroxide linkage, which imparts distinct chemical reactivity and applications. Its ability to generate tert-butyl radicals makes it valuable in both research and industrial settings.

Actividad Biológica

tert-Butylperoxymethanol (TBPM) is an organic peroxide that has garnered interest in various scientific fields due to its potential biological activities and applications in polymer chemistry. This article delves into the biological activity of TBPM, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Overview of this compound

This compound is a peroxide compound characterized by the presence of a tert-butyl group and a peroxy functional group. It is primarily utilized in the synthesis of polymers and as an initiator in radical polymerization processes. However, its biological activities have also been the subject of research, particularly concerning its effects on cellular processes and potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of TBPM can be attributed to its ability to generate free radicals upon decomposition. This radical generation can lead to various biochemical reactions within cells, influencing processes such as:

- Oxidative Stress : TBPM can induce oxidative stress in cells, leading to damage of cellular components including lipids, proteins, and DNA.

- Cell Proliferation : Studies have indicated that TBPM may affect cell proliferation rates, particularly in cancerous cells.

- Inflammatory Responses : The compound has been investigated for its role in modulating inflammatory responses through the generation of reactive oxygen species (ROS).

Anticancer Activity

A study explored the effects of TBPM on cancer cell lines, revealing that it could suppress the growth of specific breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) while exhibiting less potency against non-malignant cells (MCF-10A) . The results indicated a concentration-dependent response, suggesting potential therapeutic applications in targeting malignant tissues while sparing normal cells.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of TBPM derivatives. A series of novel compounds derived from TBPM were evaluated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Some derivatives exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as new antibiotics .

Case Studies

- In Vitro Studies on Cancer Cells :

- Antimicrobial Evaluation :

Table 1: Summary of Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

tert-butylperoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(2,3)8-7-4-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXAWPIEDDWXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170305 | |

| Record name | Methanol, (tert-butyldioxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-78-8 | |

| Record name | 1-[(1,1-Dimethylethyl)dioxy]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17742-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1,1-Dimethylethyl)dioxy)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (tert-butyldioxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1,1-DIMETHYLETHYL)DIOXY)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW553V7UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.